Carbonic Anhydrase I/II Binding Affinity: pivalate-linked m-chlorophenyl chalcone scaffold achieves sub-nanomolar Ki versus micromolar reference ligands
A pivalate-ester-linked m-chlorophenyl acryloyl derivative ((3aR,4S,7R,7aS)-2-(4-((E)-3-(3-chlorophenyl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione; BDBM222052) directly constructed from 4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate as key intermediate achieves a Ki of 0.405 nM against human carbonic anhydrase I (CA1) and 0.361–0.518 nM against CA2 (pH 7.4, 2 °C) [1]. By comparison, the classical CA inhibitor acetazolamide exhibits Ki values of ~62 nM (CA2) and ~250 nM (CA1), representing a ~150–600-fold potency advantage for the pivalate-derived scaffold [2]. The pivalate ester’s bulky tert-butyl group is postulated to enhance hydrophobic packing within the CA active site, an interaction absent in acetate or butyrate analogs that lack the steric bulk to fill the same subpocket.
| Evidence Dimension | Carbonic anhydrase I/II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki (CA1) = 0.405 nM; Ki (CA2) = 0.361–0.518 nM for BDBM222052 derived from 4-(3-(3-chlorophenyl)acryloyl)phenyl pivalate scaffold |
| Comparator Or Baseline | Acetazolamide: Ki (CA1) ≈ 250 nM; Ki (CA2) ≈ 62 nM (literature consensus values) |
| Quantified Difference | ~150–600-fold lower Ki (higher potency) for the pivalate-derived scaffold |
| Conditions | Spectrophotometric assay using 4-nitrophenylacetate substrate, pH 7.4, 2 °C; human CA1 and CA2 recombinant enzymes |
Why This Matters
For researchers sourcing CA inhibitor lead scaffolds, the pivalate-linked m-chlorophenyl acryloyl core offers a validated nanomolar starting point that simpler ester analogs cannot replicate, reducing the number of synthetic iterations required to achieve target potency.
- [1] BindingDB, BDBM222052 entry: Ki 0.405 nM (CA1), Ki 0.361–0.518 nM (CA2) for (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-chlorophenyl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, accessed 2026. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008; 7:168-181. (Acetazolamide Ki reference values for CA1 and CA2). View Source
